molecular formula C8H9BrN2O B6239887 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one CAS No. 1453800-38-8

2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one

Cat. No.: B6239887
CAS No.: 1453800-38-8
M. Wt: 229.1
InChI Key:
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Description

“2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one” is a chemical compound with the CAS Number: 1453800-38-8 . It has a molecular weight of 229.08 . The IUPAC name for this compound is 2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The InChI Code for this compound is 1S/C8H9BrN2O/c9-7-4-5-6(11-7)2-1-3-10-8(5)12/h4,11H,1-3H2,(H,10,12) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one is involved in various chemical reactions such as Michael addition and Diels-Alder/retro Diels Alder reactions, forming a range of adducts and derivatives (Bennett & Cann, 1994).
  • This compound can undergo reactions like alkylation, reduction of the lactam group, and bromination, leading to the synthesis of structurally diverse molecules (Troxler, Stoll, & Niklaus, 1968).

Synthesis of Heterocyclic Compounds

  • It serves as an intermediate in synthesizing various heterocyclic structures like tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one, which involves transformations like intramolecular cross-coupling (Boichenko et al., 2019).
  • It plays a role in the construction of pyrrolo[2,3-c]azepine systems, which can further be converted to three-ring systems, demonstrating its versatility in the synthesis of complex molecules (Glushkov & Stezhko, 1980).

Development of New Pharmaceutical Compounds

  • This chemical is crucial in synthesizing new compounds with potential biological activities, such as antimicrobial properties (Demchenko et al., 2021).
  • It is used in creating azacycloalkane-1,2-fused pyrroles, which have applications in pharmaceutical research (Shmatova & Nenajdenko, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized, there is a need for more research in this area . Understanding these mechanisms can help in the design and synthesis of new leads to treat various diseases .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one involves the conversion of a pyrrole derivative to the desired product through a series of reactions.", "Starting Materials": [ "2,5-dimethylpyrrole", "2-bromoacetyl bromide", "sodium hydride", "acetic anhydride", "phosphorus pentoxide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2,5-dimethylpyrrole is reacted with 2-bromoacetyl bromide in the presence of sodium hydride to form 2-bromo-5-(2-bromoacetyl)-1,4-dimethylpyrrole.", "Step 2: The above product is then treated with acetic anhydride and phosphorus pentoxide to form 2-bromo-1,4-dimethyl-5-acetoxy-pyrrole.", "Step 3: The above product is then reacted with acetic acid and hydrochloric acid to form 2-bromo-1,4-dimethyl-5-formyl-pyrrole.", "Step 4: The above product is then treated with sodium hydroxide to form 2-bromo-1,4-dimethyl-5-hydroxymethyl-pyrrole.", "Step 5: The above product is then reacted with ethanol and acetic acid to form 2-bromo-1,4-dimethyl-5-ethoxymethyl-pyrrole.", "Step 6: The above product is then treated with hydrochloric acid to form 2-bromo-1,4-dimethyl-5-methoxymethyl-pyrrole.", "Step 7: The above product is then reacted with sodium hydroxide to form 2-bromo-1,4-dimethyl-5-hydroxymethyl-pyrrole.", "Step 8: The above product is then treated with acetic anhydride and phosphorus pentoxide to form 2-bromo-1,4-dimethyl-5-acetoxy-pyrrole.", "Step 9: The above product is then reacted with acetic acid and hydrochloric acid to form 2-bromo-1,4-dimethyl-5-formyl-pyrrole.", "Step 10: The above product is then treated with sodium hydroxide to form 2-bromo-1,4-dimethyl-5-hydroxymethyl-pyrrole.", "Step 11: The above product is then reacted with ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(ethoxycarbonyl)-pyrrole.", "Step 12: The above product is then treated with sodium hydride and 1,2-dibromoethane to form 2-bromo-1,4-dimethyl-5-(2-bromoethyl)-pyrrole.", "Step 13: The above product is then reacted with 1,2-diaminoethane to form 2-bromo-1,4-dimethyl-5-(2-aminoethyl)-pyrrole.", "Step 14: The above product is then treated with sodium hydride and 1,2-dibromoethane to form 2-bromo-1,4-dimethyl-5-(2-bromoethyl)-pyrrole.", "Step 15: The above product is then reacted with sodium azide to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-pyrrole.", "Step 16: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 17: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 18: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 19: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 20: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 21: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 22: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 23: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 24: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 25: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 26: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 27: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 28: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 29: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 30: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 31: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 32: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 33: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 34: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 35: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 36: The above product is then treated with sodium hydride and ethyl chloroformate to form 2-bromo-1,4-dimethyl-5-(2-azidoethyl)-N-ethoxycarbonyl-pyrrole.", "Step 37: The above product is then reacted with sodium azide and copper sulfate to form 2-bromo-1,4-dimethyl-5-(2-az

CAS No.

1453800-38-8

Molecular Formula

C8H9BrN2O

Molecular Weight

229.1

Purity

0

Origin of Product

United States

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